Cetamolol Hydrochloride

Description

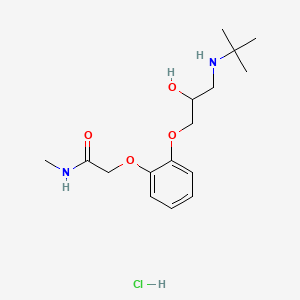

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4.ClH/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4;/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYTUFSEASFGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34919-98-7 (Parent) | |

| Record name | Cetamolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077590955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30998805 | |

| Record name | 2-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy}-N-methylethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77590-95-5 | |

| Record name | Cetamolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77590-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetamolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077590955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy}-N-methylethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenoxy]-N-methylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETAMOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UNK5C6QM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cetamolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol hydrochloride is a second-generation beta-adrenergic antagonist characterized by its moderate β1-receptor selectivity (cardioselectivity) and intrinsic sympathomimetic activity (ISA). This technical guide delineates the core mechanism of action of cetamolol, providing a comprehensive overview of its receptor binding properties, downstream signaling effects, and key pharmacological characteristics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields.

Introduction

Cetamolol is a beta-blocker developed for the management of cardiovascular conditions such as hypertension.[1][2] Its therapeutic effects are primarily attributed to its interaction with the beta-adrenergic receptor system. Unlike first-generation non-selective beta-blockers, cetamolol exhibits a preferential affinity for β1-adrenergic receptors, which are predominantly located in cardiac tissue. This cardioselectivity minimizes the potential for side effects associated with the blockade of β2-receptors in other tissues. Furthermore, cetamolol possesses partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA), which modulates its overall pharmacological profile. The drug has also been shown to lack membrane-stabilizing activity.[3]

Receptor Binding and Selectivity

In vitro studies on isolated guinea pig tissues have demonstrated cetamolol's β1-selectivity. The pA₂ value for cetamolol in antagonizing the chronotropic effects of the non-selective β-agonist isoproterenol on guinea pig atria (a β1-mediated response) was determined to be 8.05. In contrast, the pA₂ value for the antagonism of isoproterenol-induced relaxation of the guinea pig trachea (a β2-mediated response) was 7.67. The higher pA₂ value for the atrial tissue indicates a higher affinity of cetamolol for β1-adrenergic receptors over β2-adrenergic receptors.

Table 1: Beta-Adrenergic Receptor Antagonist Potency (pA₂) of Cetamolol

| Tissue Preparation | Receptor Subtype | Agonist | Cetamolol pA₂ |

| Guinea Pig Atria | β₁ | Isoproterenol | 8.05 |

| Guinea Pig Trachea | β₂ | Isoproterenol | 7.67 |

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of cetamolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at the β-adrenergic receptor.[1][2] This property allows cetamolol to produce a low level of receptor stimulation, which can be observed in the absence of endogenous catecholamines.

In experimental models using isolated right atria from reserpinized rats (a state of depleted catecholamines), cetamolol exhibited a positive chronotropic effect. This effect was approximately 75% of that produced by practolol, another beta-blocker with known ISA. The positive chronotropic effect of cetamolol was antagonized by propranolol, confirming that this activity is mediated through β-adrenergic receptors. The presence of ISA may contribute to a more favorable side-effect profile, potentially causing less bradycardia and cold extremities compared to beta-blockers without ISA.

Downstream Signaling Pathway

As a beta-adrenergic antagonist, cetamolol primarily modulates the adenylyl cyclase signaling cascade.

-

Antagonism of Agonist-Induced Signaling: In the presence of catecholamines (e.g., norepinephrine, epinephrine), cetamolol competitively binds to β1-adrenergic receptors on cardiomyocytes. This binding prevents the association of the Gs alpha subunit of the G-protein with adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). Consequently, the phosphorylation of downstream targets, including L-type calcium channels and phospholamban, is diminished, leading to a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.

-

Partial Agonism (ISA): In the absence of high concentrations of full agonists, cetamolol's partial agonist activity results in a submaximal activation of the same signaling pathway. This low-level stimulation of adenylyl cyclase and subsequent cAMP production is responsible for its intrinsic sympathomimetic effects.

Absence of Membrane-Stabilizing Activity

Cetamolol has been shown to lack membrane-stabilizing activity (MSA), also known as a quinidine-like or local anesthetic effect.[3] This property is characteristic of some beta-blockers and is independent of their β-adrenoceptor blocking action. The absence of MSA in cetamolol indicates that it does not significantly affect the cardiac action potential by blocking sodium channels.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on cetamolol are not publicly available, the following sections outline the general methodologies for the key assays used to characterize its mechanism of action.

pA₂ Value Determination for Beta-Adrenoceptor Antagonism

This protocol describes a general method for determining the pA₂ value of a beta-blocker using isolated tissue preparations.

Objective: To quantify the antagonist potency of cetamolol at β1 and β2-adrenergic receptors.

Materials:

-

Isolated guinea pig right atria (for β1) and tracheal strips (for β2).

-

Krebs-Henseleit solution.

-

Isoproterenol (agonist).

-

This compound (antagonist).

-

Organ bath with temperature control and aeration.

-

Force transducer and recording system.

Procedure:

-

Tissue Preparation: Isolate guinea pig right atria and tracheal strips and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Control Agonist Response: Generate a cumulative concentration-response curve for isoproterenol to establish the baseline agonist effect.

-

Antagonist Incubation: In separate tissue preparations, incubate with a known concentration of cetamolol for a predetermined time to allow for equilibrium.

-

Agonist Response in the Presence of Antagonist: Generate a new cumulative concentration-response curve for isoproterenol in the presence of cetamolol.

-

Repeat: Repeat steps 4 and 5 with at least two other concentrations of cetamolol.

-

Data Analysis: Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each concentration of cetamolol. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of cetamolol. The x-intercept of the linear regression line provides the pA₂ value.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol outlines a general method for evaluating the ISA of a beta-blocker in isolated rat atria.

Objective: To determine if cetamolol possesses partial agonist activity at β-adrenergic receptors.

Materials:

-

Isolated right atria from reserpinized rats.

-

Krebs-Henseleit solution.

-

This compound.

-

Propranolol (a non-selective beta-blocker without ISA).

-

Organ bath with temperature control and aeration.

-

Force transducer and recording system.

Procedure:

-

Reserpinization: Pre-treat rats with reserpine to deplete catecholamine stores.

-

Tissue Preparation: Isolate the right atria and mount them in organ baths as described in the pA₂ protocol.

-

Equilibration: Allow the atria to equilibrate and establish a stable spontaneous beating rate.

-

Cetamolol Administration: Add cumulative concentrations of cetamolol to the organ bath and record the change in atrial rate.

-

Antagonism: In a separate preparation, pre-incubate the atria with propranolol before adding cetamolol to confirm that any observed effect is β-receptor mediated.

-

Data Analysis: Plot the change in atrial rate against the concentration of cetamolol. A concentration-dependent increase in heart rate indicates ISA.

Conclusion

This compound's mechanism of action is defined by a combination of three key pharmacological properties: moderate β1-adrenergic receptor selectivity, intrinsic sympathomimetic activity, and a lack of membrane-stabilizing activity. Its cardioselectivity allows for targeted effects on the heart, while its ISA may mitigate some of the adverse effects associated with full beta-blockade. These characteristics position cetamolol as a notable agent within the class of second-generation beta-blockers. Further research to elucidate its precise binding affinities and to detail the specific experimental conditions of its characterization would provide a more complete understanding for drug development professionals.

References

- 1. Dynamics of beta-adrenoceptor blockade with cetamolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cetamolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Cetamolol Hydrochloride, a cardioselective beta-adrenergic blocker. The information presented is compiled from established patent literature and chemical synthesis databases, offering a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 2-(2-hydroxyphenoxy)-N-methylacetamide. This intermediate is then subjected to an epoxidation reaction, followed by a ring-opening reaction with tert-butylamine to yield the Cetamolol free base. The final step involves the conversion of the free base to its hydrochloride salt to enhance its stability and solubility.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthesis pathway of this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each step of the this compound synthesis, based on information extracted from relevant patents.

Step 1: Synthesis of 2-(2-hydroxyphenoxy)-N-methylacetamide

This key intermediate is prepared by the reaction of catechol with 2-chloro-N-methylacetamide in the presence of a base.

Reaction:

Experimental Protocol:

A solution of catechol (110 g, 1.0 mol) in ethanol (500 ml) is treated with a solution of sodium hydroxide (40 g, 1.0 mol) in water (100 ml). To this mixture, 2-chloro-N-methylacetamide (107.5 g, 1.0 mol) is added portion-wise while maintaining the temperature at 60-70°C. The reaction mixture is then heated under reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to afford 2-(2-hydroxyphenoxy)-N-methylacetamide.

Step 2: Synthesis of 2-[2-(2,3-Epoxypropoxy)phenoxy]-N-methylacetamide

This step involves the epoxidation of the phenolic hydroxyl group of the intermediate synthesized in Step 1 using epichlorohydrin.

Reaction:

Experimental Protocol (based on U.S. Patent 4,059,622):

A mixture of 2-(2-hydroxyphenoxy)-N-methylacetamide (18.1 g, 0.1 mol), epichlorohydrin (27.8 g, 0.3 mol), and water (10 ml) is stirred at 70°C. A solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 ml) is added dropwise over 30 minutes. The mixture is stirred at 70°C for a further 2 hours. After cooling, the excess epichlorohydrin is removed by distillation under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to give 2-[2-(2,3-epoxypropoxy)phenoxy]-N-methylacetamide as an oil.

Step 3: Synthesis of Cetamolol (free base)

The epoxide ring of the intermediate from Step 2 is opened by reaction with tert-butylamine to yield Cetamolol.

Reaction:

Experimental Protocol (based on U.S. Patent 4,059,622):

A solution of 2-[2-(2,3-epoxypropoxy)phenoxy]-N-methylacetamide (23.7 g, 0.1 mol) and tert-butylamine (21.9 g, 0.3 mol) in methanol (100 ml) is heated in a sealed vessel at 100°C for 4 hours. The solvent and excess tert-butylamine are removed by evaporation under reduced pressure. The residual oil is dissolved in ethyl acetate and washed with water. The organic layer is dried and evaporated to give Cetamolol free base.

Step 4: Preparation of this compound

The final step involves the conversion of the Cetamolol free base into its hydrochloride salt to improve its handling and formulation properties.

Reaction:

Experimental Protocol:

The Cetamolol free base (31.0 g, 0.1 mol) is dissolved in diethyl ether (200 ml). A solution of hydrogen chloride in diethyl ether (2M) is added dropwise with stirring until precipitation is complete. The resulting white solid is filtered, washed with diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 2-(2-hydroxyphenoxy)-N-methylacetamide | C₉H₁₁NO₃ | 181.19 | 75-85 | 138-140 |

| 2 | 2-[2-(2,3-Epoxypropoxy)phenoxy]-N-methylacetamide | C₁₂H₁₅NO₄ | 237.25 | 80-90 | Oil |

| 3 | Cetamolol | C₁₆H₂₆N₂O₄ | 310.39 | 70-80 | 112-114 |

| 4 | This compound | C₁₆H₂₇ClN₂O₄ | 346.85 | >95 | 145-147 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between the different stages of the synthesis.

Figure 2: Experimental workflow for this compound synthesis.

An In-depth Technical Guide to the Core Chemical Properties of Cetamolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol Hydrochloride is a cardioselective β1-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of its fundamental chemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Chemical Name | 2-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenoxy]-N-methylacetamide hydrochloride | [1] |

| CAS Number | 77590-95-5 | [2] |

| Synonyms | AI-27303, ICI-72222, Betacor | [1] |

Molecular and Physicochemical Properties

| Property | Cetamolol | This compound | Source |

| Molecular Formula | C₁₆H₂₆N₂O₄ | C₁₆H₂₇ClN₂O₄ | [1][2] |

| Molecular Weight | 310.39 g/mol | 346.85 g/mol | [3][4] |

| Melting Point | 96-97 °C | Not available | |

| Boiling Point | Not available | Not available | |

| Aqueous Solubility | Not available | Not available | |

| pKa | Not available | Not available | |

| logP (Computed) | 1.4 (XLogP3) | Not available | [3] |

Mechanism of Action and Signaling Pathway

Cetamolol is a cardioselective beta-1 adrenergic antagonist.[2] Its mechanism of action involves the competitive inhibition of β1-adrenergic receptors, which are predominantly located in the heart muscle. This blockade prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.

The downstream signaling cascade of β1-adrenergic receptor activation is initiated by the coupling of the receptor to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately result in increased heart rate and contractility. By blocking the β1-receptor, Cetamolol attenuates this signaling pathway, leading to a decrease in heart rate and myocardial contractility.

Experimental Protocols

While specific, published experimental protocols for the determination of all of this compound's physicochemical properties are not available, the following sections describe generalized and widely accepted methodologies for amine hydrochloride salts and beta-blockers.

Determination of Melting Point

The melting point of an amine hydrochloride salt can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C/min.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[5]

Aqueous Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.[6]

Methodology:

-

An excess amount of this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7]

-

Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours) and filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.[8]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated amine in this compound can be determined by potentiometric titration.[9][10]

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent mixture (e.g., water-methanol) if solubility is limited.[11]

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The data can be further refined using computational methods.[11]

Conclusion

This technical guide has consolidated the available chemical property data for this compound, a cardioselective β1-adrenergic antagonist. While some experimental physicochemical parameters for the hydrochloride salt require further investigation, the provided information on its identity, mechanism of action, and generalized experimental protocols serves as a valuable resource for professionals in the field of drug development and research. The included diagrams offer a clear visualization of its biological signaling pathway and a representative experimental workflow.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Cetamolol - Wikipedia [en.wikipedia.org]

- 3. Cetamolol | C16H26N2O4 | CID 53698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents | European Journal of Chemistry [eurjchem.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cetamolol Hydrochloride (CAS Number: 77590-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol Hydrochloride (CAS: 77590-95-5) is a second-generation beta-adrenergic antagonist with a pharmacological profile characterized by cardioselectivity (β1-adrenoceptor blockade), moderate partial agonist activity (intrinsic sympathomimetic activity or ISA), and an absence of membrane-stabilizing activity.[1][2] Its therapeutic application lies primarily in the management of hypertension.[3][4] This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, with a focus on its mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Physicochemical Properties

This compound is the hydrochloride salt of Cetamolol.

| Property | Value |

| IUPAC Name | 2-[2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide hydrochloride |

| CAS Number | 77590-95-5 |

| Chemical Formula | C₁₆H₂₇ClN₂O₄ |

| Molecular Weight | 346.85 g/mol |

Pharmacology

Mechanism of Action

Cetamolol is a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. This blockade of β1-receptors by Cetamolol inhibits the actions of catecholamines (e.g., norepinephrine and epinephrine), leading to a reduction in heart rate, myocardial contractility, and consequently, cardiac output. This action is the primary mechanism behind its antihypertensive effects.[3][4]

A distinguishing feature of Cetamolol is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at β-adrenergic receptors.[1] This partial agonism results in a lesser reduction of resting heart rate and cardiac output compared to β-blockers lacking ISA.[1] Furthermore, Cetamolol is cardioselective, exhibiting a higher affinity for β1-receptors over β2-receptors, which are primarily located in the smooth muscle of the bronchi and blood vessels. This selectivity minimizes the risk of bronchoconstriction, a potential side effect of non-selective β-blockers. Cetamolol does not possess membrane-stabilizing activity.[2]

Signaling Pathways

The binding of an agonist to the β1-adrenergic receptor typically initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a physiological response. As a β1-blocker, Cetamolol competitively inhibits this pathway.

Pharmacokinetics

The pharmacokinetics of Cetamolol are significantly influenced by renal function.[5] Following oral administration, the drug is absorbed and its clearance is primarily dependent on renal excretion.

Pharmacokinetic Parameters in Relation to Renal Function

| Pharmacokinetic Parameter | Effect of Increasing Renal Impairment |

| Maximum Serum Concentration (Cmax) | Increased[5] |

| Area Under the Curve (AUC) | Increased[5] |

| Renal Clearance (CLR) | Decreased[5] |

| Total Body Clearance (CL) | Decreased[5] |

| Urinary Excretion | Decreased[5] |

Note: This table summarizes the qualitative relationships described in the literature. Specific quantitative data from the primary studies were not available in the accessed abstracts.

Clinical Efficacy

Clinical trials have demonstrated the antihypertensive efficacy of this compound.

Antihypertensive Efficacy Data

| Treatment Group | Mean Dose | Mean Reduction in Supine Blood Pressure (Systolic/Diastolic) |

| Cetamolol (Low Dose) | Titrated up to 15 mg/day | -18.1 / -9.2 mm Hg[3] |

| Cetamolol (High Dose) | Titrated up to 50 mg/day | -17.3 / -8.3 mm Hg[3] |

| Placebo | - | -9.9 / -3.5 mm Hg[3] |

| Cetamolol (Chronic Therapy) | 46 ± 21 mg/day | -10 / -12 mm Hg (casual supine)[4] |

Experimental Protocols

The following sections outline the general methodologies employed to characterize the pharmacological properties of Cetamolol.

Assessment of β1-Selectivity (In Vivo)

The cardioselectivity of Cetamolol is determined by comparing its antagonistic effects on β1- and β2-mediated responses in animal models.

References

- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive efficacy of cetamolol: a dose-titrated study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of chronic cetamolol therapy on resting, ambulatory, and exercise blood pressure and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of cetamolol in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetamolol Hydrochloride: An In-depth Technical Guide on β1-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol hydrochloride is a second-generation beta-adrenergic receptor antagonist characterized by its cardioselectivity for the β1-adrenergic receptor.[1][2][3] This selectivity, coupled with its intrinsic sympathomimetic activity (ISA), distinguishes it from many other beta-blockers.[1][4][5] Understanding the binding affinity and mechanism of action of Cetamolol at the β1-adrenergic receptor is crucial for its therapeutic application in cardiovascular diseases and for the development of novel adrenergic modulators. This technical guide provides a comprehensive overview of the β1-adrenergic receptor binding affinity of this compound, including detailed experimental protocols and an exploration of the associated signaling pathways.

β1-Adrenergic Receptor Binding Affinity of this compound

Experimental Protocol: Determination of β1-Adrenergic Receptor Binding Affinity using a Competition Radioligand Binding Assay

The binding affinity of an unlabeled compound like this compound for the β1-adrenergic receptor can be determined using a competition radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.

Materials and Reagents

-

Receptor Source: Membranes prepared from cells or tissues expressing a high density of β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1-adrenergic receptor, or cardiac ventricular tissue).

-

Radioligand: A high-affinity β1-adrenergic receptor antagonist radiolabeled with a radioisotope such as tritium ([³H]) or iodine ([¹²⁵I]). A common choice is [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol.

-

Unlabeled Ligand (Competitor): this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity β-adrenergic antagonist (e.g., 1 µM Propranolol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Scintillation Cocktail: For radioactivity measurement.

-

Glass Fiber Filters: To separate bound from free radioligand.

Procedure

-

Membrane Preparation:

-

Homogenize the cell or tissue source in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically to ensure that the total radioligand binding does not exceed 10% of the total added radioligand.[7]

-

-

Competition Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of this compound.

-

To each tube, add a fixed concentration of the radioligand (typically at or below its Kᴅ value).

-

For non-specific binding tubes, add a high concentration of the non-labeled antagonist (e.g., 1 µM Propranolol).

-

For the competition curve, add increasing concentrations of this compound to the respective tubes.

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.

-

-

Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value of this compound. The IC₅₀ is the concentration of Cetamolol that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

-

Signaling Pathways of the β1-Adrenergic Receptor

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs. Activation of the receptor by an agonist initiates a cascade of intracellular events. Cetamolol, as a β1-adrenergic antagonist, blocks the initiation of these signaling pathways by endogenous catecholamines like norepinephrine and epinephrine.

The canonical signaling pathway involves:

-

Agonist Binding: An agonist binds to the β1-adrenergic receptor.

-

Gs Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The Gαs subunit exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.

In addition to the canonical Gs-cAMP pathway, β1-adrenergic receptors can also activate other signaling pathways, including the Ras/Raf/MEK/MAPK/MSK signaling cascade.

Caption: Canonical β1-Adrenergic Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the competition radioligand binding assay described above.

Caption: Workflow for Competition Radioligand Binding Assay.

Conclusion

This compound is a cardioselective β1-adrenergic receptor antagonist with partial agonist activity. While its clinical efficacy is established, a significant data gap exists regarding its precise binding affinity at the molecular level. The experimental protocol detailed in this guide provides a robust framework for determining the Kᵢ value of Cetamolol, which would be a valuable addition to its pharmacological profile. Furthermore, a thorough understanding of its interaction with the β1-adrenergic receptor and the subsequent signaling pathways is essential for optimizing its therapeutic use and for guiding future drug discovery efforts in the field of cardiovascular medicine.

References

- 1. Dynamics of beta-adrenoceptor blockade with cetamolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cetamolol - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioselectivity of cetamolol compared with atenolol and nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cetamolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol Hydrochloride is a second-generation β-adrenergic receptor antagonist that exhibits cardioselectivity (β1-selectivity) with partial agonist activity. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its receptor binding affinity and in vivo potency, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.

Discovery and History

Cetamolol was discovered and developed by Imperial Chemical Industries (ICI) in the 1970s. The key patents filed for Cetamolol include a Belgian patent (BE 767781) in 1971, a British patent (GB 1458392) in 1976, and a United States patent (US 4,059,622) in 1977.[1] These patents describe the synthesis and initial characterization of a series of alkanolamine derivatives, including Cetamolol.

The development of Cetamolol was part of a broader effort in cardiovascular drug discovery to develop β-blockers with improved safety and efficacy profiles compared to the first-generation non-selective agents like propranolol. The primary goal was to create a compound that would selectively block β1-adrenergic receptors in the heart, thus reducing the risk of bronchoconstriction associated with the blockade of β2-adrenergic receptors in the lungs. Furthermore, the incorporation of partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), was explored to mitigate some of the negative side effects of β-blockade, such as bradycardia and reduced cardiac output at rest.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the patent literature. The following is a representative experimental protocol for the synthesis of Cetamolol.

Experimental Protocol: Synthesis of Cetamolol

A detailed synthesis of Cetamolol is described in U.S. Patent 4,059,622. The general scheme involves the reaction of a substituted phenoxypropanolamine with an appropriate acylating agent. A common synthetic route is outlined below:

Step 1: Synthesis of 1-(o-methoxyphenoxy)-2,3-epoxypropane. o-Methoxyphenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether.

Step 2: Reaction with tert-butylamine. The epoxide ring of 1-(o-methoxyphenoxy)-2,3-epoxypropane is opened by reaction with tert-butylamine to yield 1-(o-methoxyphenoxy)-3-(tert-butylamino)-2-propanol.

Step 3: Demethylation. The methoxy group is demethylated to a hydroxyl group using a suitable demethylating agent, such as hydrobromic acid, to give 1-(o-hydroxyphenoxy)-3-(tert-butylamino)-2-propanol.

Step 4: N-methylation and acetamide formation. The phenolic hydroxyl group is reacted with an N-methyl-2-chloroacetamide in the presence of a base to introduce the N-methylacetamide side chain, yielding Cetamolol.

Step 5: Formation of the Hydrochloride Salt. Cetamolol free base is dissolved in a suitable solvent, such as ethanol, and treated with a solution of hydrogen chloride in ethanol or another appropriate solvent to precipitate this compound. The resulting solid is then collected by filtration, washed, and dried.

Pharmacological Profile

Cetamolol is characterized as a cardioselective β1-adrenergic receptor antagonist with partial agonist activity and no significant membrane-stabilizing activity.

Receptor Binding Affinity

The affinity of Cetamolol for β1 and β2-adrenergic receptors has been determined through radioligand binding assays. These assays typically involve the use of isolated cell membranes expressing the receptor subtypes and a radiolabeled ligand.

1. Membrane Preparation:

-

Tissue (e.g., guinea pig left ventricular wall for β1, soleus muscle for β2) is homogenized in a buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

A fixed concentration of a radioligand (e.g., [¹²⁵I]-(S)-pindolol) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled Cetamolol are added to compete with the radioligand for binding to the receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters is quantified using a gamma counter.

3. Data Analysis:

-

The concentration of Cetamolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data: Receptor Binding Affinity

| Compound | β1-Adrenergic Receptor Affinity (Ki, nM) | β2-Adrenergic Receptor Affinity (Ki, nM) | β1/β2 Selectivity Ratio |

| Cetamolol | Data not available in sufficient detail in the searched results. | Data not available in sufficient detail in the searched results. | Data not available in sufficient detail in the searched results. |

| Metoprolol (S-form) | ~18.6 | ~525 | ~28 |

| Metoprolol (R-form) | ~10,000 | ~30,200 | ~3 |

Note: Specific Ki values for Cetamolol were not found in the provided search results. The data for Metoprolol is included for comparative purposes.

In Vivo Cardioselectivity

The cardioselectivity of Cetamolol has been demonstrated in vivo by comparing its effects on heart rate (a β1-mediated response) and other parameters mediated by β2-receptors.

1. Animal Preparation:

-

Cats are anesthetized, and catheters are inserted for drug administration and blood pressure monitoring.

-

Heart rate is continuously recorded.

2. Experimental Procedure:

-

Isoproterenol (a non-selective β-agonist) is administered to induce increases in heart rate and decreases in diastolic blood pressure (a β2-mediated response).

-

Cetamolol or a comparator drug is administered intravenously.

-

The dose of the antagonist required to reduce the isoproterenol-induced tachycardia by 50% (ED50) is determined as a measure of β1-blocking potency.

-

The dose of the antagonist required to inhibit the isoproterenol-induced vasodilation (β2 effect) is also determined.

3. Data Analysis:

-

The ratio of the ED50 for the β2-mediated effect to the ED50 for the β1-mediated effect is calculated to determine the cardioselectivity index.

Quantitative Data: In Vivo β1-Blocking Potency

| Compound | β1-Blocking Potency (ED50, µg/kg, i.v. in anesthetized cat) |

| Cetamolol | ~10 |

| Propranolol | ~15 |

| Atenolol | ~30 |

Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA)

Cetamolol's partial agonist activity has been demonstrated in animal models. This property means that Cetamolol can cause a small degree of receptor activation, which can be observed as a slight increase in heart rate in the absence of sympathetic tone.

1. Animal Preparation:

-

Rats are pithed to eliminate central nervous system influences on the cardiovascular system.

-

Heart rate is monitored.

2. Experimental Procedure:

-

Cetamolol or a comparator drug is administered intravenously in increasing doses.

-

The change in heart rate from the baseline is recorded.

3. Data Analysis:

-

An increase in heart rate following drug administration indicates the presence of intrinsic sympathomimetic activity.

Membrane Stabilizing Activity

Studies have shown that Cetamolol lacks significant membrane-stabilizing activity, which is a property of some older β-blockers that can lead to local anesthetic-like effects.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist at β1-adrenergic receptors. By blocking these receptors in the heart, it reduces the effects of the sympathetic nervous system, leading to a decrease in heart rate, myocardial contractility, and blood pressure. Its partial agonist activity provides a low level of receptor stimulation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound at the β1-adrenergic receptor.

Experimental Workflows

Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity of Cetamolol.

In Vivo Cardioselectivity Assessment Workflow

Caption: Workflow for assessing the in vivo cardioselectivity of Cetamolol.

Conclusion

This compound emerged from the systematic efforts of ICI in the 1970s to develop a cardioselective β-blocker with a favorable pharmacological profile. Its key features, including β1-selectivity and partial agonist activity, were designed to offer therapeutic advantages in the management of cardiovascular diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of the discovery and history of this compound, making it a valuable resource for the scientific and drug development community.

References

An In-Depth Technical Guide on the Intrinsic Sympathomimetic Activity of Cetamolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol hydrochloride is a cardioselective β-adrenergic receptor blocking agent that possesses intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity.[1][2] This unique pharmacological profile distinguishes it from many other beta-blockers and has significant implications for its therapeutic applications and potential side-effect profile. This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of cetamolol, detailing the experimental evidence, underlying mechanisms, and methodologies used for its characterization.

Core Concept: Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert a low level of agonist activity at the β-adrenergic receptor, thereby causing a slight activation of the receptor in the absence of a full agonist like epinephrine or isoproterenol.[3] This partial agonism can be beneficial in certain clinical scenarios, as it may prevent profound bradycardia or excessive negative inotropic effects at rest, which can be associated with β-blockers lacking ISA.

Quantitative Assessment of Cetamolol's Intrinsic Sympathomimetic Activity

The intrinsic sympathomimetic activity of cetamolol has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments, comparing cetamolol with other well-characterized β-adrenergic agents.

Table 1: In Vitro β-Adrenergic Receptor Antagonist Potency and Selectivity of Cetamolol

| Preparation | Agonist | Parameter | Cetamolol | Propranolol | Reference |

| Guinea Pig Atria | Isoproterenol | pA2 | 8.05 | 8.44 | [4] |

| Guinea Pig Trachea | Isoproterenol | pA2 | 7.67 | - | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo and In Vitro Evidence of Intrinsic Sympathomimetic Activity of Cetamolol

| Model | Parameter | Cetamolol Effect | Comparison | Reference |

| Reserpinized Rats (Isolated Right Atria) | Positive Chronotropic Effect | Present (approx. 75% of practolol's effect) | Antagonized by propranolol | [4] |

| Anesthetized Open-Chest Dog | Cardiovascular Effects | Partial agonistic activity predominated over β-blockade | Pindolol showed greater partial agonistic activity | [1] |

| Anesthetized Dog | Force of Cardiac Contraction | Initial increase followed by a dose-related decline (3-15 mg/kg) | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the intrinsic sympathomimetic activity of cetamolol.

Determination of pA2 Values in Isolated Guinea Pig Tissues

This protocol is designed to quantify the antagonist potency of cetamolol at β1- and β2-adrenergic receptors.

Experimental Workflow:

Caption: Workflow for pA2 value determination.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the atria (rich in β1-receptors) and trachea (rich in β2-receptors) are dissected and placed in cold Krebs solution.

-

Experimental Setup: The tissues are mounted in organ baths containing Krebs solution at 37°C and gassed with a 95% O2/5% CO2 mixture. The tissues are allowed to equilibrate under a resting tension.

-

Data Acquisition:

-

A cumulative concentration-response curve to the non-selective β-agonist isoproterenol is obtained to establish a baseline.

-

The tissues are then washed and incubated with a specific concentration of cetamolol for a predetermined period.

-

A second isoproterenol concentration-response curve is generated in the presence of cetamolol. This is repeated for several concentrations of cetamolol.

-

-

Data Analysis: The dose ratio (the ratio of the EC50 of isoproterenol in the presence and absence of the antagonist) is calculated for each concentration of cetamolol. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of cetamolol. The x-intercept of the resulting linear regression provides the pA2 value.

Assessment of Positive Chronotropic Effect in Isolated Reserpinized Rat Atria

This experiment is designed to directly observe the partial agonist activity of cetamolol in a system depleted of endogenous catecholamines.

Experimental Workflow:

Caption: Protocol for assessing positive chronotropic effects.

Methodology:

-

Animal Preparation: Rats are pre-treated with reserpine to deplete their endogenous catecholamine stores. This ensures that any observed chronotropic effect is due to the direct action of the drug on the β-receptors and not due to the release of norepinephrine.

-

Tissue Preparation: The right atria are isolated from the reserpinized rats.

-

Experimental Setup: The atria are mounted in organ baths, and their spontaneous beating rate is recorded.

-

Drug Application and Measurement: Cetamolol is added to the organ bath in a cumulative manner, and the change in the atrial rate is measured. A positive chronotropic effect in this preparation is indicative of intrinsic sympathomimetic activity. To confirm that this effect is mediated by β-receptors, the experiment can be repeated in atria pre-treated with a non-selective β-blocker without ISA, such as propranolol.

Signaling Pathway of Intrinsic Sympathomimetic Activity

Signaling Pathway Diagram:

Caption: β-adrenergic receptor signaling pathway.

Conclusion

This compound's intrinsic sympathomimetic activity is a defining characteristic that has been demonstrated through rigorous in vitro and in vivo pharmacological studies. This partial agonist activity, resulting from a submaximal stimulation of the β-adrenergic receptor signaling pathway, contributes to its unique hemodynamic profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this important class of cardiovascular drugs. For researchers and drug development professionals, a thorough appreciation of cetamolol's ISA is essential for its optimal clinical application and for the development of future β-adrenergic modulating therapies.

References

- 1. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β adrenergic receptor/cAMP/PKA signaling contributes to the intracellular Ca2+ release by tentacle extract from the jellyfish Cyanea capillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Cetamolol Hydrochloride: In Vitro Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol hydrochloride is a notable beta-adrenergic antagonist characterized by its cardioselectivity (β1-adrenoceptor preference) and intrinsic sympathomimetic activity (ISA).[1][2] These properties suggest a pharmacological profile that combines competitive antagonism at β1-adrenergic receptors with a partial agonist effect, potentially mitigating some of the adverse effects associated with traditional beta-blockers, such as bradycardia.[3][4] This document provides detailed in vitro assay protocols to characterize the pharmacological properties of this compound, including its β-adrenoceptor affinity, selectivity, and intrinsic sympathomimetic activity. The following protocols are intended to guide researchers in the preclinical evaluation of this and similar compounds.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: β-Adrenoceptor Antagonist Potency of Cetamolol

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Atria (β1) | Isoproterenol | pA2 | 8.05 | [1] |

| Guinea Pig Trachea (β2) | Isoproterenol | pA2 | 7.67 | [1] |

Table 2: Intrinsic Sympathomimetic Activity (ISA) of Cetamolol

| Tissue Preparation | Parameter | Observation | Reference |

| Isolated Right Atria (Reserpinized Rats) | Positive Chronotropic Effect | Approximately 75% of that displayed by practolol | [1] |

Signaling Pathways and Experimental Workflow

Beta-Adrenergic Receptor Signaling

The following diagram illustrates the canonical signaling pathway of β-adrenergic receptors, which are the primary targets of Cetamolol.

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for pA2 Determination

The following diagram outlines the general workflow for determining the pA2 value of an antagonist using an isolated organ bath preparation.

Caption: Workflow for pA2 determination.

Experimental Protocols

β-Adrenoceptor Antagonist Potency (pA2 Determination) in Isolated Guinea Pig Tissues

This protocol describes the determination of the antagonist potency (pA2) of this compound at β1-adrenoceptors in isolated guinea pig atria and β2-adrenoceptors in isolated guinea pig trachea.

a. Isolated Guinea Pig Atria (β1-selectivity)

-

Objective: To determine the pA2 value of Cetamolol as an antagonist to the chronotropic effects of Isoproterenol in isolated guinea pig atria.

-

Materials:

-

Guinea pigs

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

-

Isoproterenol hydrochloride (agonist)

-

This compound (antagonist)

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)

-

Force transducer and data acquisition system

-

-

Procedure:

-

Humanely euthanize a guinea pig and excise the heart.

-

Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.

-

Record the spontaneous beating rate.

-

Obtain a cumulative concentration-response curve for the positive chronotropic effect of Isoproterenol (e.g., 10^-9 M to 10^-5 M).

-

Wash the tissue repeatedly with fresh Krebs-Henseleit solution and allow it to return to the baseline rate.

-

Introduce a known concentration of this compound into the bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

In the presence of Cetamolol, repeat the cumulative concentration-response curve for Isoproterenol.

-

Repeat steps 6-8 with at least two other concentrations of this compound.

-

-

Data Analysis:

-

Calculate the dose ratio for each concentration of Cetamolol. The dose ratio is the ratio of the EC50 of Isoproterenol in the presence of the antagonist to the EC50 of Isoproterenol in the absence of the antagonist.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of Cetamolol.

-

The pA2 value is the x-intercept of the linear regression line of the Schild plot.[5][6]

-

b. Isolated Guinea Pig Trachea (β2-selectivity)

-

Objective: To determine the pA2 value of Cetamolol as an antagonist to the relaxant effects of Isoproterenol in isolated guinea pig trachea.

-

Materials:

-

Same as for the atria assay, with the addition of a contracting agent (e.g., histamine or carbachol).

-

-

Procedure:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Prepare tracheal ring preparations and mount them in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g.

-

Induce a stable contraction with a suitable agent (e.g., histamine 10^-6 M or carbachol 10^-7 M).

-

Once a stable plateau of contraction is reached, obtain a cumulative concentration-response curve for the relaxant effect of Isoproterenol (e.g., 10^-9 M to 10^-5 M).

-

Wash the tissue and allow it to return to baseline.

-

Introduce a known concentration of this compound and incubate.

-

Re-introduce the contracting agent to achieve a similar level of tone.

-

In the presence of Cetamolol, repeat the cumulative concentration-response curve for Isoproterenol.

-

Repeat with other concentrations of Cetamolol.

-

-

Data Analysis:

Intrinsic Sympathomimetic Activity (ISA) in Isolated Rat Atria

-

Objective: To assess the partial agonist activity of this compound.

-

Materials:

-

Rats (pre-treated with reserpine to deplete catecholamine stores)

-

Krebs-Henseleit solution

-

This compound

-

Practolol (as a positive control with known ISA)

-

Propranolol (as a β-blocker for antagonism confirmation)

-

Organ bath system and data acquisition as described above.

-

-

Procedure:

-

Use rats pre-treated with reserpine (e.g., 5 mg/kg, 18-24 hours prior to the experiment) to deplete endogenous catecholamines.

-

Isolate the right atrium and mount it in an organ bath as described for the guinea pig atria.

-

Allow the tissue to equilibrate.

-

Record the baseline spontaneous beating rate.

-

Add cumulative concentrations of this compound (e.g., 10^-8 M to 10^-4 M) and record the chronotropic response.

-

In a separate set of experiments, determine the maximum chronotropic response to a full agonist like Isoproterenol and a partial agonist with known ISA like practolol.

-

To confirm that the observed effect is β-adrenoceptor mediated, pre-incubate the atrial preparation with a non-selective β-blocker without ISA (e.g., propranolol) before adding Cetamolol.

-

-

Data Analysis:

-

Express the positive chronotropic effect of Cetamolol as a percentage of the maximal response to a full agonist (e.g., Isoproterenol) or a reference partial agonist (e.g., practolol).[1]

-

The antagonism of the chronotropic effect by propranolol confirms that the ISA is mediated through β-adrenoceptors.

-

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

-

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors (commercially available or prepared from cell lines).

-

Radioligand (e.g., [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol).

-

This compound (unlabeled competitor).

-

Non-selective β-blocker (e.g., propranolol) for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Scintillation counter and vials.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a microtiter plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Cetamolol.

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cetamolol concentration to obtain a competition curve.

-

Determine the IC50 value (the concentration of Cetamolol that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 5. neuron.mefst.hr [neuron.mefst.hr]

- 6. Pa2 determination | PPTX [slideshare.net]

- 7. giffordbioscience.com [giffordbioscience.com]

High-performance liquid chromatography (HPLC) method for Cetamolol Hydrochloride

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cetamolol Hydrochloride in bulk and pharmaceutical dosage forms is presented. This method is crucial for quality control and ensuring the potency and purity of the drug product.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is provided in Table 1. These conditions were established to ensure a robust and efficient separation with a reasonable analysis time.

Table 1: Optimized HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Instrument | Agilent 1120 series or equivalent |

| Column | Chromasil C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol: Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Experimental Protocols

Standard Solution Preparation

A standard stock solution of this compound is prepared by accurately weighing and dissolving 10 mg of the reference standard in 100 mL of HPLC grade methanol to achieve a concentration of 100 µg/mL. Working standard solutions are then prepared by further diluting the stock solution with the mobile phase to fall within the desired calibration range.

Sample Preparation

For the analysis of pharmaceutical dosage forms (e.g., tablets), a representative number of tablets are weighed and finely powdered. An amount of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, typically the mobile phase, and the solution is sonicated and filtered through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.[1]

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

-

Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range.

-

Accuracy: The accuracy is determined by recovery studies, where a known amount of the standard drug is spiked into a placebo mixture and analyzed.

-

Precision: The precision of the method is evaluated by performing replicate injections of the same sample and expressing the results as the relative standard deviation (RSD).

-

Specificity: The specificity is assessed by demonstrating that there is no interference from excipients or degradation products at the retention time of this compound.

A summary of typical validation parameters for a similar compound, Tapentadol Hydrochloride, is presented in Table 2 for reference.[2]

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity Range | 100-1000 ng/mL |

| Correlation Coefficient (r²) | 0.9980 |

| Limit of Quantitation (LOQ) | 100 ng/mL |

| Mean Recovery | 85.20% |

| Precision (RSD) | < 2% |

System Suitability

System suitability tests are an integral part of the HPLC method to ensure the chromatographic system is performing adequately. These tests are performed before the analysis of any samples. The parameters and their typical acceptance criteria are outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Visualizations

To further clarify the experimental process and the instrumental setup, the following diagrams are provided.

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Preclinical Hypertension Studies of Cetamolol Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cetamolol Hydrochloride in preclinical animal models of hypertension. Due to the limited availability of specific published data on cetamolol in these models, this document leverages information on its known pharmacological properties and data from studies on similar cardioselective beta-blockers, such as metoprolol and atenolol, to provide detailed and practical experimental protocols.

Introduction to this compound

This compound is a cardioselective β1-adrenergic receptor blocker.[1] Key pharmacological features include:

-

Cardioselectivity (β1-selectivity): Primarily targets β1-adrenergic receptors in the heart, leading to a reduction in heart rate and myocardial contractility. This selectivity minimizes effects on β2-receptors in the bronchi and peripheral blood vessels, which can be advantageous.

-

Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA): Cetamolol possesses moderate ISA, meaning it can cause a slight stimulation of the β-adrenergic receptors.[1][2] This property may result in less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without ISA.[2][3]

-

Lack of Membrane-Stabilizing Activity: It does not have a significant local anesthetic effect on cardiac muscle.[1]

-

Oral Bioavailability: Studies in conscious dogs and monkeys have shown that cetamolol is well-absorbed when administered orally.[1]

Animal Models of Hypertension

The selection of an appropriate animal model is critical for evaluating the antihypertensive effects of cetamolol. The two most common and well-characterized rat models for hypertension are the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[4] Hypertension in these rats develops spontaneously without any surgical or chemical induction.

DOCA-Salt Hypertensive Rat

This is a model of mineralocorticoid-induced, salt-sensitive hypertension. It is characterized by low renin levels and volume expansion.[4][5]

Experimental Protocols

Protocol 1: Evaluation of Cetamolol in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of orally administered this compound on systolic blood pressure and heart rate in conscious SHRs.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Non-invasive blood pressure measurement system (tail-cuff method)[6][7][8]

-

Animal restrainers

Procedure:

-

Acclimatization: Acclimate the SHRs to the housing facility for at least one week. For 2-3 days prior to the experiment, habituate the rats to the restrainers and the tail-cuff blood pressure measurement procedure to minimize stress-induced fluctuations in blood pressure.[9]

-

Baseline Measurement: Record the baseline systolic blood pressure and heart rate for each rat for 2-3 consecutive days.

-

Grouping: Randomly assign the rats to different treatment groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Cetamolol (e.g., 10 mg/kg, p.o.)

-

Group 3: Cetamolol (e.g., 30 mg/kg, p.o.)

-

Group 4: Cetamolol (e.g., 100 mg/kg, p.o.)

-

Group 5: Positive control (e.g., Metoprolol, 50 mg/kg, p.o.)

-

-

Drug Administration: Administer the assigned treatment orally via gavage.

-

Post-dose Measurements: Measure systolic blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: Calculate the change in systolic blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of cetamolol with the vehicle control and the positive control.

Protocol 2: Evaluation of Cetamolol in DOCA-Salt Hypertensive Rats

Objective: To determine the efficacy of chronic this compound administration in preventing the development of hypertension in DOCA-salt treated rats.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Deoxycorticosterone acetate (DOCA)

-